molecular formula C19H22N2O5S B368768 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 298208-08-9

2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B368768
CAS No.: 298208-08-9
M. Wt: 390.5g/mol
InChI Key: DPQZPYCPBHMRRA-UHFFFAOYSA-N
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Description

2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic compound that features a trimethoxybenzoyl group attached to a tetrahydrobenzothiophene core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction, often using trimethoxybenzoic acid or its derivatives as the acylating agent.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine precursor and appropriate coupling reagents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agents and conditions.

    Substitution: The trimethoxybenzoyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other trimethoxybenzoyl derivatives and benzothiophene-based molecules. Some notable examples are:

The uniqueness of 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific structural features and the combination of the trimethoxybenzoyl group with the tetrahydrobenzothiophene core, which may confer distinct biological activities and therapeutic potential.

Biological Activity

The compound 2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative of benzothiophene known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure includes a benzothiophene core with a trimethoxybenzamido substituent, which is crucial for its biological activity.

Central Nervous System Activity

Research indicates that derivatives of this compound exhibit significant effects on the central nervous system (CNS). For instance, compounds similar to This compound have been shown to prolong the duration of sleep induced by hexobarbital in animal models. This suggests potential as a CNS depressant or sedative agent .

Analgesic Effects

Studies have demonstrated that this compound enhances the analgesic effects of opioids like morphine and codeine. It has been shown to potentiate their action both in terms of duration and efficacy . The analgesic activity was assessed using the "hot plate" method in mice, indicating that modifications to its structure can lead to improved pain relief compared to standard analgesics like metamizole .

Antitumor Activity

Recent investigations into related molecular hybrids have highlighted the compound's potential in oncology. For example, a hybrid containing the trimethoxybenzamido moiety exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 2.46 μM. This activity was attributed to the compound's ability to inhibit tubulin polymerization and induce apoptosis . The findings suggest that this compound could serve as a lead candidate for developing new antitumor agents.

Tubulin Polymerization Inhibition

The antitumor mechanism appears to involve the suppression of tubulin polymerization. This action disrupts normal cell cycle progression, particularly halting cells at the G2/M phase. Such disruption is crucial for inducing apoptosis in cancer cells .

Induction of Apoptosis

The compound has been shown to significantly increase levels of active caspase-9 in treated cells, indicating that it triggers apoptotic pathways. The use of Annexin V-FITC/PI assays confirmed that treatment led to a marked increase in early apoptotic cells compared to untreated controls .

Case Studies

StudyFindings
Hexobarbital Sleep Study Prolonged sleep duration in mice by a factor of four; effective as a CNS depressant .
Analgesic Potentiation Enhanced efficacy of morphine and codeine; significant analgesic effects demonstrated in animal models .
Antitumor Activity IC50 value of 2.46 μM against HepG2 cells; inhibition of tubulin polymerization and induction of apoptosis confirmed .

Properties

IUPAC Name

2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-24-12-8-10(9-13(25-2)16(12)26-3)18(23)21-19-15(17(20)22)11-6-4-5-7-14(11)27-19/h8-9H,4-7H2,1-3H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQZPYCPBHMRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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